molecular formula C14H17N3O3S2 B2949928 N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 2097859-58-8

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2949928
CAS RN: 2097859-58-8
M. Wt: 339.43
InChI Key: QUWFFJSYFVUSFS-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. This compound has unique properties that make it an attractive candidate for various research studies.

Mechanism of Action

The mechanism of action of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by activating certain pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide is its versatility. This compound can be used in a wide range of research studies due to its unique properties. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide. One area of research is in the development of new anti-inflammatory drugs. This compound has shown promising results in reducing inflammation, and further research could lead to the development of more effective drugs. Another area of research is in the development of new cancer treatments. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new cancer drugs. Additionally, this compound could be studied for its potential use in other areas such as agriculture and materials science.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its unique properties make it an attractive candidate for various research studies, particularly in the fields of medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various areas.

Synthesis Methods

The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethanamine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide has several potential applications in scientific research. One of the most promising applications is in the field of medicine. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-13-10-11-4-1-2-5-12(11)16-17(13)8-7-15-22(19,20)14-6-3-9-21-14/h3,6,9-10,15H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWFFJSYFVUSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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